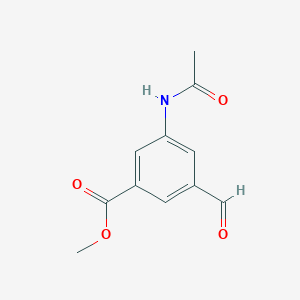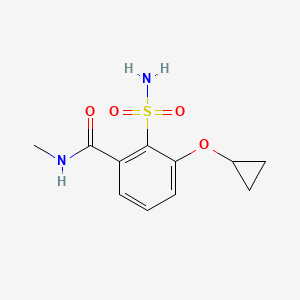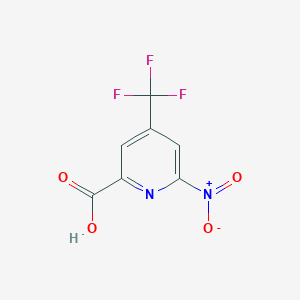
6-Nitro-4-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Nitro-4-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a nitro group at the 6th position and a trifluoromethyl group at the 4th position on the picolinic acid ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-4-(trifluoromethyl)picolinic acid typically involves the nitration of 4-(trifluoromethyl)picolinic acid. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the nitration process. The product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.
化学反応の分析
Types of Reactions
6-Nitro-4-(trifluoromethyl)picolinic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 6-Amino-4-(trifluoromethyl)picolinic acid.
Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of this compound.
科学的研究の応用
6-Nitro-4-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals. It is also used in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Nitro-4-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and membranes. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)picolinic acid: Lacks the nitro group, making it less reactive in redox reactions.
6-Nitropicolinic acid: Lacks the trifluoromethyl group, resulting in different lipophilicity and biological activity.
4-Nitropicolinic acid: Similar nitro group but different position, leading to variations in reactivity and applications.
Uniqueness
6-Nitro-4-(trifluoromethyl)picolinic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C7H3F3N2O4 |
|---|---|
分子量 |
236.10 g/mol |
IUPAC名 |
6-nitro-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)3-1-4(6(13)14)11-5(2-3)12(15)16/h1-2H,(H,13,14) |
InChIキー |
UVPNBNSIQFWCOV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C(=O)O)[N+](=O)[O-])C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


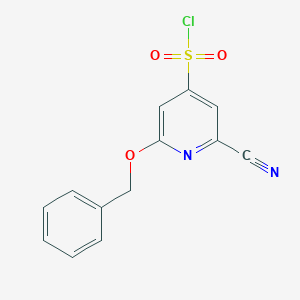
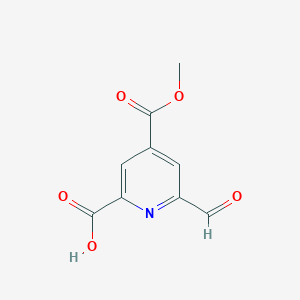
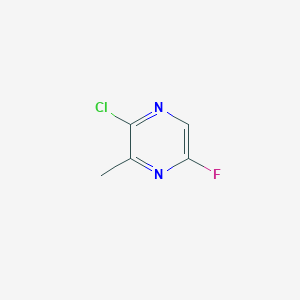

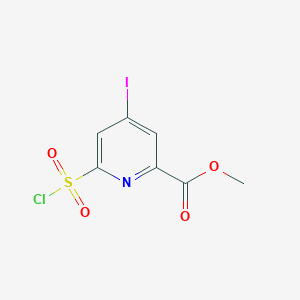


![[2-Acetyl-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843463.png)




